molecular formula C15H14ClN3O4S B193732 Cefaclor CAS No. 53994-73-3

Cefaclor

Cat. No. B193732
CAS RN: 53994-73-3
M. Wt: 367.8 g/mol
InChI Key: QYIYFLOTGYLRGG-GPCCPHFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaclor is a semisynthetic cephalosporin antibiotic for oral administration . It is chemically designated as 3-chloro-7-D-(2-phenylglycinamido)-3-cephem-4-carboxylic acid monohydrate . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 . It is used to treat many kinds of bacterial infections, such as bladder infection, ear infection, skin infection, or infection of the respiratory tract .


Synthesis Analysis

The synthesis technique of cefaclor involves employing 7-ACCA as a raw material, and the condensation of process acidylate, hydrolysis obtains the hydrochloride aqueous solution of cefaclor . In the enzymatic synthesis of cefaclor, 3-chloro-7-d-(2-phenylglycinamide)-3-cephem-4-carboxylic acid, from phenylglycine methyl ester and 7-aminodesacetoxymethyl-3-chlorocephalosporanic acid, the in situ product could influence both the overall conversion and hydrolysis of the ester .


Molecular Structure Analysis

Cefaclor has a molecular formula of C15H14ClN3O4S . Its average mass is 367.807 Da and its monoisotopic mass is 367.039368 Da . It has 3 defined stereocentres .


Chemical Reactions Analysis

Cefaclor, a second-generation semi-synthetic orally administered cephalosporin antibiotic, exhibits a broad antibacterial spectrum against various gram-positive and gram-negative bacteria .


Physical And Chemical Properties Analysis

Cefaclor has a molecular weight of 385.82 . The color of the drug powder in the dry powder state is white to off-white . After reconstitution, it turns to a red suspension .

Scientific Research Applications

  • Treatment of Various Infections : Cefaclor has been effective in treating urinary tract infections (80% success rate), upper respiratory tract infections (87%), otitis media (90%), lower respiratory tract infections (99%), and skin and skin structure infections (96%) (Kammer & Short, 1979).

  • Pediatric Use : In children, cefaclor has shown efficacy in treating otitis media, with comparable effectiveness to phenoxymethyl penicillin. Its minimal side effects and good patient acceptance make it suitable for pediatric use (Disney et al., 1979).

  • Adverse Reactions : While generally well-tolerated, cefaclor can cause adverse reactions like gastrointestinal issues (2.6%) and hypersensitivity (1.5%). Serum sickness-like reactions characterized by urticaria, pruritus, arthritis, and/or arthralgias have been reported in children (Hebert et al., 1991).

  • Pharmacokinetics and Food Interactions : The absorption of cefaclor can be influenced by food intake. Different types and quantities of meals can affect its maximum concentration and the time to reach maximum concentration in serum (Oguma et al., 1991).

  • Environmental Impact and Decomposition : Cefaclor's presence in the environment raises concerns about antibiotic-resistant bacteria. Gamma radiation has been studied as a method for the decomposition and mineralization of cefaclor in water, suggesting potential applications in treating pharmaceutical wastewaters (Yu et al., 2008).

  • Metabolism in Animals : Studies on laboratory animals show that cefaclor is mostly excreted unchanged via renal excretion in rats and mice, while it undergoes more metabolism in dogs (Sullivan et al., 1976).

  • Population Pharmacokinetics : Population pharmacokinetic studies, like those conducted on Korean subjects, help in understanding the factors affecting cefaclor's pharmacokinetics, which could aid in more effective and personalized therapies (Jeong et al., 2021).

Safety And Hazards

Cefaclor may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . In case of inadequate ventilation, wear respiratory protection .

Future Directions

Cefaclor remains clinically effective in patients with respiratory tract infections, making it competitive with other cephalosporins and with macrolides and fluoroquinolones, including many newer agents used for respiratory tract infections . Multiple clinical trials have shown that extended-release cefaclor demonstrates tolerability and efficacy comparable to those of immediate-release cefaclor .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022748
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.10e-01 g/L
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor.
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefaclor

CAS RN

53994-73-3, 70356-03-5
Record name Cefaclor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53994-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaclor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cefaclor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cefaclor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefaclor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFACLOR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

327 °C
Record name Cefaclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefaclor
Reactant of Route 2
Reactant of Route 2
Cefaclor
Reactant of Route 3
Cefaclor
Reactant of Route 4
Cefaclor
Reactant of Route 5
Reactant of Route 5
Cefaclor
Reactant of Route 6
Cefaclor

Citations

For This Compound
30,700
Citations
BR Meyers - Clinical therapeutics, 2000 - Elsevier
OBJECTIVE: This paper describes the rationale for choosing cefaclor for the management of respiratory tract infections. BACKGROUND: Since 1979, cefaclor has established a record …
Number of citations: 33 www.sciencedirect.com
T Vial, J Pont, E Pham, M Rabilloud… - Annals of …, 1992 - journals.sagepub.com
… Among 137 cefaclor-associated drug reactions collected … cefaclor compared with other antibiotics and suggested an incidence of 0.024–0.2 percent of SSLD per drug course of cefaclor. …
Number of citations: 76 journals.sagepub.com
JE Derry - American Journal of Hospital Pharmacy, 1981 - academic.oup.com
… role in the disposition of cefaclor, elimination is primarily renal. Cefaclor's spectrum of activity is … are more susceptible to clinically achievable concentrations of cefaclor than cephalexin. …
Number of citations: 14 academic.oup.com
LJ Lorenz - Analytical profiles of drug substances, 1981 - Elsevier
Publisher Summary This chapter discusses the physical properties, chemical synthesis, stability, drug metabolism, method of analysis, and determination in body fluids of cefaclor. …
Number of citations: 22 www.sciencedirect.com
BHC Stricker, JGP Tijssen - Journal of clinical epidemiology, 1992 - Elsevier
In this study, we evaluated whether the high number of reports of serum sickness to cefaclor was present in every country and year, and whether these figures from voluntary reporting …
Number of citations: 116 www.sciencedirect.com
RH Barbhaiya, UA Shukla, CR Gleason… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… respectively, and those of cefaclor were 10.6 and 17.3 micrograms… cefaclor (0.6 h), and as a result, the area under the curve for cefprozil was about two times greater than that for cefaclor…
Number of citations: 76 journals.asm.org
DA Preston - Infection, 1979 - Springer
… cefaclor is a relatively good substrate for several [3-1actamases. Orally administered cefaclor … of intraperitoneal challenges with cefaclor-susceptible bacteria. The chemical instability of …
Number of citations: 39 link.springer.com
GL Kearns, JG Wheeler, SH Childress… - The Journal of pediatrics, 1994 - Elsevier
… cefaclor, illustrated a lack of cross-reactivity to cephalexin in subjects with SSLR to cefaclor, … Our findings indicate that cefaclor-associated SSLR may be a unique adverse drug reaction …
Number of citations: 128 www.sciencedirect.com
ER Wald, JS Reilly, M Casselbrant… - The Journal of …, 1984 - Elsevier
… The Subjects received either amoxicillin or cefaclor at a dose … had been given amoxicillin, and one cefaclor. In three of these, … 2 We investigated the efficacy of amoxicillin versus cefaclor …
Number of citations: 253 www.sciencedirect.com
RH Barbhaiya, UA Shukla, CR Gleason… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… and cefaclor. A group of 12 healthy male volunteers received a single 250-mg dose of cefprozil or cefaclor … Serial blood samples were collected and assayed for cefprozil or cefaclor by …
Number of citations: 57 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.